![molecular formula C22H26N2O3 B2683119 benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate CAS No. 477847-74-8](/img/structure/B2683119.png)
benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
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Description
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is an organic compound with the molecular formula C22H26N2O3 and a molecular weight of 366.461. It can be viewed as the ester of carbamic acid and benzyl alcohol .
Chemical Reactions Analysis
Benzyl carbamates are susceptible to hydrogenation, HBr/AcOH, TMSI where it requires initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is essential .Scientific Research Applications
- Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate serves as a valuable synthetic intermediate. Its reactivity allows for alkylation at the carbon adjacent to the nitrogen atom, which has been exploited in the synthesis of β-lactam antibiotics .
- Compounds like benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate can be readily polymerized to form polyvinylamine derivatives . These polymers find applications in various fields, including materials science and biomedicine.
- Recent advances in mechanochemistry have enabled the efficient synthesis of carbamates. Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate could be synthesized using mechanochemical methods, providing an alternative to traditional solution-based approaches .
- A novel method involves converting benzyl carbamates to amides using potassium carbonate in alcohols under heating conditions. This transcarbamation process expands the synthetic toolbox for accessing diverse carbamate-bearing molecules, relevant in drug discovery and medicinal chemistry .
- During its preparation, care must be taken to avoid acid impurities, which can significantly reduce the yield. Acid-induced side reactions may lead to the formation of undesired byproducts .
- Polymerization of vinyl isocyanate (an intermediate) can occur readily, complicating purification processes .
- An improved scalable method for preparing benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate involves codistillation of vinyl isocyanate with a solvent (e.g., toluene) into benzyl alcohol. Crystallization can be used for purification, avoiding high-vacuum distillation or chromatography .
Synthetic Intermediates and Pharmaceuticals
Polymerization and Polyvinylamine Derivatives
Mechanochemical Synthesis
Transcarbamation and Amidation
Safety Considerations
Scale-Up Potential
properties
IUPAC Name |
benzyl N-[[4-(cyclohexylcarbamoyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-20-9-5-2-6-10-20)19-13-11-17(12-14-19)15-23-22(26)27-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRPJTUDBDXTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate |
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